molecular formula C10H8O6-2 B1238590 Prephenate(2-)

Prephenate(2-)

Cat. No. B1238590
M. Wt: 224.17 g/mol
InChI Key: FPWMCUPFBRFMLH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Prephenate(2-) is a dicarboxylic acid dianion that is the conjugate base of prephenic acid;  major species at pH 7.3. It has a role as an Escherichia coli metabolite and a plant metabolite. It is a conjugate base of a prephenic acid.

Scientific Research Applications

  • New Metabolic Pathways : Prephenate is central to novel metabolic pathways leading to nonproteinogenic amino acids, as shown in the work of (Mahlstedt et al., 2010). They describe nonaromatizing decarboxylases that utilize prephenate in distinct biosynthetic pathways.

  • Enzymatic Mechanisms : The enzymatic process involving prephenate dehydrogenase, an enzyme that catalyzes prephenate's oxidative decarboxylation to 4-hydroxyphenylpyruvate, is detailed in studies like those of (Hermes et al., 1984). This research enhances understanding of enzymatic reactions and mechanisms.

  • Metabolic Engineering : As explored by (Kleeb et al., 2007), prephenate's conversion to phenylpyruvate in engineered metabolic systems demonstrates its utility in optimizing biosynthetic pathways.

  • Structural Analysis of Enzymes : The crystal structure of prephenate dehydrogenase, as reported by (Sun et al., 2006), provides insights into the enzyme's function and regulation, contributing to a deeper understanding of protein structure and function.

  • Biochemical Characterization : The characterization of prephenate aminotransferase, as seen in (Bonner & Jensen, 1985), sheds light on enzyme specificity and activity, important for understanding metabolic pathways in organisms.

  • Regulatory Mechanisms in Metabolism : Research such as (Catcheside, 1969) explores the feedback mechanisms in metabolic pathways, particularly how prephenate dehydrogenase is regulated in organisms.

  • Plant Biosynthesis Pathways : Studies like those by (Maeda et al., 2011) highlight prephenate's role in plant phenylalanine biosynthesis, demonstrating its importance in plant metabolism and physiology.

properties

Product Name

Prephenate(2-)

Molecular Formula

C10H8O6-2

Molecular Weight

224.17 g/mol

IUPAC Name

1-(2-carboxylato-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylate

InChI

InChI=1S/C10H10O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6,11H,5H2,(H,13,14)(H,15,16)/p-2

InChI Key

FPWMCUPFBRFMLH-UHFFFAOYSA-L

SMILES

C1=CC(C=CC1O)(CC(=O)C(=O)[O-])C(=O)[O-]

Canonical SMILES

C1=CC(C=CC1O)(CC(=O)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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